Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that features a unique combination of lithium, furan, triazole, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, including Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate, can be achieved through various methods. One notable method involves a catalyst-free, microwave-mediated synthesis using enaminonitriles and benzohydrazides. This method is eco-friendly and results in high yields . Another approach involves a mechanochemical method using azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of heterocyclic compounds can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole and pyrimidine rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the triazole and pyrimidine rings can produce partially or fully reduced derivatives.
Scientific Research Applications
Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the modulation of signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases.
1,3,5-Triazine-2,4-diamines: Compounds with a triazine ring that exhibit various biological activities.
Uniqueness
Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its combination of lithium and heterocyclic moieties, which confer distinct chemical and biological properties. Its potential as a therapeutic agent and its versatility in chemical reactions make it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H5LiN4O3 |
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Molecular Weight |
236.1 g/mol |
IUPAC Name |
lithium;7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H6N4O3.Li/c15-9(16)8-12-10-11-4-3-6(14(10)13-8)7-2-1-5-17-7;/h1-5H,(H,15,16);/q;+1/p-1 |
InChI Key |
ICERBIDPRAQBNI-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=COC(=C1)C2=CC=NC3=NC(=NN23)C(=O)[O-] |
Origin of Product |
United States |
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